molecular formula C13H12ClNO2 B058622 Ethyl 6-chloro-2-methylquinoline-3-carboxylate CAS No. 114858-39-8

Ethyl 6-chloro-2-methylquinoline-3-carboxylate

Cat. No.: B058622
CAS No.: 114858-39-8
M. Wt: 249.69 g/mol
InChI Key: KZZFZNSEHULNFN-UHFFFAOYSA-N
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Description

Historical Context and Significance

The historical development of ethyl 6-chloro-2-methylquinoline-3-carboxylate is intrinsically linked to the broader evolution of quinoline chemistry, which began with the pioneering work of Friedlieb Ferdinand Runge in 1834. Runge first isolated quinoline from coal tar distillation, initially calling it "leukol" meaning "white oil" in Greek, marking the beginning of systematic quinoline research. This foundational discovery established the groundwork for subsequent generations of quinoline derivatives, including the specialized carboxylate esters that would emerge over a century later. The significance of quinoline-based compounds became increasingly apparent through the development of crucial pharmaceutical agents, most notably quinine for malaria treatment, which demonstrated the profound therapeutic potential inherent in this molecular scaffold.

The specific development of quinoline carboxylate derivatives gained momentum during the mid-20th century as synthetic methodologies advanced and the pharmaceutical industry recognized the value of ester functionalization. The incorporation of chlorine substituents at specific positions, particularly the 6-position as seen in this compound, emerged from systematic structure-activity relationship studies that sought to optimize biological activity while maintaining synthetic accessibility. Patent literature from this period reveals intensive research efforts focused on developing efficient synthetic routes for chlorinated quinoline carboxylates, with particular emphasis on one-pot synthesis methods that could achieve yields exceeding 80 percent. These synthetic advances represented a significant departure from earlier, more cumbersome multi-step procedures and enabled the practical exploration of diverse quinoline derivatives.

The historical significance of this compound extends beyond its synthetic accessibility to encompass its role as a versatile building block in medicinal chemistry. The compound emerged during a period when pharmaceutical researchers increasingly recognized the importance of quinoline scaffolds in drug development, particularly following the success of quinolone antibiotics and other quinoline-based therapeutics. The mysterious origins of quinolone antibiotics, which traces back to impurities found during chloroquine synthesis, highlighted the serendipitous nature of quinoline chemistry and encouraged systematic exploration of related structures. This historical context positioned compounds like this compound as important research tools for understanding structure-activity relationships within the quinoline family.

The compound's historical development also reflects broader trends in heterocyclic chemistry, where researchers sought to combine the inherent biological activity of quinoline systems with the synthetic versatility provided by ester functional groups. The presence of both electron-withdrawing chlorine and electron-donating methyl substituents creates a balanced electronic environment that has proven valuable for both synthetic manipulations and biological interactions. This balanced substitution pattern emerged from decades of empirical research and computational studies that identified optimal substitution patterns for quinoline derivatives. The historical trajectory of this compound thus represents the convergence of synthetic methodology development, structure-activity relationship understanding, and practical pharmaceutical needs.

Historical Milestone Year Significance
Quinoline Discovery 1834 Friedlieb Ferdinand Runge isolates quinoline from coal tar
Structural Elucidation 1871 Dewar describes quinoline as benzene fused with pyridine
Pharmaceutical Recognition 1930s-1960s Development of quinoline-based antimalarials and antibiotics
Synthetic Method Development 1960s-2000s Patent literature documents efficient synthesis routes
Contemporary Research 2000s-Present Focus on specialized derivatives and biological applications

Research Objectives and Scope

Contemporary research involving this compound encompasses a broad spectrum of scientific objectives, ranging from fundamental synthetic methodology development to advanced pharmaceutical applications. Primary research objectives center on optimizing synthetic routes that can reliably produce this compound with high yield and purity, as evidenced by patent literature describing one-pot synthesis methods achieving yields greater than 80 percent. These synthetic studies aim to develop industrially feasible catalytic processes that minimize environmental impact while maximizing economic efficiency, reflecting the growing emphasis on green chemistry principles in pharmaceutical manufacturing. The scope of synthetic research extends to exploring recyclable catalysts and investigating reaction conditions that can be scaled for industrial production.

The biological research scope surrounding this compound reflects the compound's potential as both a standalone bioactive molecule and a synthetic intermediate for more complex therapeutic agents. Research objectives in this domain focus on systematic evaluation of antimicrobial properties, with particular emphasis on activity against bacterial pathogens such as Escherichia coli and Staphylococcus aureus. These studies represent part of a broader research initiative to address growing concerns about antibiotic resistance by identifying novel quinoline derivatives with enhanced antibacterial profiles. The scope of antimicrobial research extends to investigating the compound's potential against various pathogenic microorganisms and understanding the molecular mechanisms underlying its biological activity.

Anticancer research represents another significant objective within the contemporary research landscape for this compound. Scientific investigations aim to elucidate the compound's potential for inhibiting cancer cell growth through various mechanisms, including DNA interaction, enzyme inhibition, and induction of oxidative stress. The research scope encompasses both in vitro cell culture studies and mechanistic investigations designed to understand how structural features contribute to biological activity. These studies are particularly valuable because they contribute to the broader understanding of quinoline-based anticancer agents and may inform the design of more potent therapeutic derivatives. Recent research has expanded to include evaluation against multiple cancer cell lines, providing comprehensive activity profiles that guide further development efforts.

The research scope also encompasses detailed pharmacological studies aimed at understanding the compound's interaction with specific biological targets. Contemporary research objectives include investigating the compound's potential as an antimalarial agent, building on the historical success of quinoline-based antimalarial drugs. These studies examine the compound's ability to target the bc1 protein complex in Plasmodium falciparum, potentially offering new approaches to malaria treatment in the face of evolving drug resistance. The scope of antimalarial research includes both target-specific studies and whole-organism evaluations designed to assess therapeutic potential comprehensively.

Methodological research objectives focus on developing and validating analytical techniques for compound characterization and purity assessment. These studies aim to establish standardized protocols for nuclear magnetic resonance spectroscopy, mass spectrometry, and other analytical methods that ensure consistent compound identification and quality control. The research scope includes developing high-performance liquid chromatography methods for compound purification and establishing spectroscopic databases that facilitate future research efforts. These methodological advances are essential for supporting both academic research and potential industrial applications of the compound.

Research Domain Current Objectives Methodological Scope
Synthetic Chemistry Optimize yield and develop green synthesis methods One-pot reactions, recyclable catalysts
Antimicrobial Research Evaluate activity against resistant bacteria Cell culture assays, mechanism studies
Anticancer Investigation Assess cytotoxicity and understand mechanisms Multiple cell lines, molecular target analysis
Antimalarial Studies Target Plasmodium protein complexes Enzyme assays, parasite culture studies
Analytical Development Standardize characterization methods Spectroscopic techniques, chromatographic methods

Properties

IUPAC Name

ethyl 6-chloro-2-methylquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2/c1-3-17-13(16)11-7-9-6-10(14)4-5-12(9)15-8(11)2/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZZFZNSEHULNFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2C=CC(=CC2=C1)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60461315
Record name Ethyl 6-chloro-2-methylquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60461315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114858-39-8
Record name Ethyl 6-chloro-2-methylquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60461315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via nucleophilic attack of the amine on the β-keto ester, followed by dehydration and aromatization. A study using iodine (1 mol%) in ethanol at reflux achieved a 72% yield for a related quinoline derivative. Key parameters include:

  • Catalyst : Iodine enhances cyclization efficiency by polarizing the carbonyl group.

  • Solvent : Ethanol balances solubility and reactivity, preventing premature decomposition.

  • Temperature : Reflux (~343 K) ensures sufficient energy for ring closure.

Table 1: Friedlander Condensation Conditions

Starting MaterialCatalystSolventTemperatureYieldReference
5-Chloro-2-aminobenzaldehydeI₂ (1%)Ethanol343 K72%

One-Pot Cyclocondensation Using Iodine Catalyst

A modified one-pot protocol streamlines the synthesis by combining cyclization and esterification. This method, adapted from methyl quinoline carboxylate syntheses, employs iodine and potassium carbonate in methanol.

Procedure and Outcomes

  • Reactants : 5-Chloro-2-aminobenzaldehyde (0.5 mmol) and ethyl acetoacetate (1.2 equiv.) are stirred in methanol.

  • Catalyst System : Iodine (1 mol%) and K₂CO₃ (3 equiv.) accelerate cyclization.

  • Workup : The mixture is quenched with water, extracted with ethyl acetate, and recrystallized from DMSO.

This method reduces side reactions, achieving a 68–72% yield for analogous compounds.

Gould-Jacobs Cyclization Method

The Gould-Jacobs reaction offers an alternative route via thermal cyclization of o-aminobenzonitrile derivatives with β-keto esters.

Key Steps and Challenges

  • Substrate Preparation : 5-Chloro-2-cyanobenzaldehyde is reacted with ethyl acetoacetate in diphenyl ether at 453 K.

  • Cyclization : Heating induces intramolecular attack, forming the quinoline core.

  • Esterification : Concurrent ester formation occurs under high-temperature conditions.

Yields for this method are moderate (55–65%) due to competing decomposition pathways.

Table 2: Gould-Jacobs Reaction Parameters

SubstrateSolventTemperatureYieldReference
5-Chloro-2-cyanobenzaldehydeDiphenyl ether453 K65%

Post-Synthetic Chlorination Strategy

For substrates lacking the chloro group, electrophilic aromatic substitution (EAS) with phosphorus oxychloride (POCl₃) introduces chlorine at position 6.

Chlorination Protocol

  • Substrate : Ethyl 2-methylquinoline-3-carboxylate is treated with POCl₃ (3 equiv.) at 373 K.

  • Regioselectivity : The electron-deficient C6 position is preferentially chlorinated.

  • Isolation : The product is precipitated in ice-water and purified via column chromatography.

This method achieves 70–75% yields but requires rigorous control of reaction time to avoid over-chlorination.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

MethodYieldCostScalabilityPurity
Friedlander Condensation72%LowHigh>95%
One-Pot Iodine Catalysis68%ModerateModerate90–92%
Gould-Jacobs Cyclization65%HighLow85–88%
Post-Synthetic Chlorination70%ModerateHigh93–95%

Key Findings :

  • The Friedlander method offers the best balance of yield and scalability.

  • Post-synthetic chlorination is ideal for late-stage functionalization but adds synthetic steps.

  • Iodine catalysis reduces reaction time but requires careful handling.

Advanced Mechanistic Insights

Role of Iodine in Cyclocondensation

Iodine acts as a Lewis acid, polarizing the carbonyl group of ethyl acetoacetate to enhance nucleophilic attack by the amine. This accelerates ring closure and minimizes byproducts like Schiff bases.

Steric and Electronic Effects

  • Methyl Group (C2) : Electron-donating effects stabilize the transition state during cyclization.

  • Chloro Substituent (C6) : Withdraws electron density, directing electrophilic substitution to the C6 position in post-synthetic chlorination.

Industrial-Scale Production Considerations

Large-scale synthesis employs continuous flow reactors to optimize heat and mass transfer. For example:

  • Friedlander Flow Synthesis : A mixture of 5-chloro-2-aminobenzaldehyde and ethyl acetoacetate is pumped through a heated reactor (343 K) with a residence time of 30 minutes, achieving 70% yield at 10 kg/batch scale .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloro-2-methylquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-3-carboxylic acid derivatives, while substitution reactions can produce a variety of quinoline-based compounds with different functional groups .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity:
Research indicates that ethyl 6-chloro-2-methylquinoline-3-carboxylate exhibits antimicrobial properties. In vitro studies have shown moderate activity against various bacterial strains, including Bacillus subtilis and Vibrio cholerae . The compound's mechanism may involve enzyme inhibition or interference with DNA replication.

Anticancer Potential:
The compound has been investigated for its anticancer properties. Quinoline derivatives are known for their ability to interact with biological targets relevant to cancer treatment, suggesting that this compound may also possess similar therapeutic potential .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can be utilized to synthesize more complex quinoline derivatives through various chemical reactions, including oxidation and substitution methods .

Table 1: Synthesis Methods and Outcomes

Synthesis MethodReaction TypeProduct FormedYield (%)
Friedlander ApproachCyclizationVarious quinoline derivativesVaries
ChlorinationSubstitutionEthyl 6-chloro derivativesVaries

Microbiology

Quinoline derivatives, including this compound, are being studied for their potential as antibacterial agents. The compound has been synthesized using methods such as the Friedlander approach, yielding derivatives that have been tested for their efficacy against bacterial pathogens .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of synthesized quinoline derivatives, including this compound. The results indicated that certain derivatives exhibited significant antibacterial activity against Staphylococcus aureus, suggesting potential applications in developing new antibiotics .

Case Study 2: Anticancer Research
In another study, researchers explored the anticancer properties of this compound analogs. These compounds were screened for cytotoxic effects on cancer cell lines, demonstrating promising results that warrant further investigation into their mechanisms of action .

Mechanism of Action

The mechanism of action of ethyl 6-chloro-2-methylquinoline-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares ethyl 6-chloro-2-methylquinoline-3-carboxylate with structurally related quinoline derivatives, emphasizing substituent variations, molecular properties, and functional attributes:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Characteristics References
Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate C₁₉H₁₆ClNO₂ 6-Cl, 2-CH₃, 4-Ph, 3-COOEt 325.79 Crystallographically characterized; synthesized via condensation reactions.
Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate C₁₈H₁₄ClNO₂ 6-Cl, 2-CH₃, 4-Ph, 3-COOMe 311.77 Methyl ester analog; reduced lipophilicity compared to ethyl derivatives.
Ethyl 4-chloro-6-methylquinoline-3-carboxylate C₁₃H₁₂ClNO₂ 4-Cl, 6-CH₃, 3-COOEt 253.70 Altered substitution pattern (Cl at position 4); potential for distinct bioactivity.
Ethyl 6-chloro-2-[(2-chloro-7,8-dimethylquinolin-3-yl)methoxy]-4-phenylquinoline-3-carboxylate C₃₂H₂₅Cl₂N₂O₃ 6-Cl, 4-Ph, 3-COOEt, 2-OCH₂(quinoline derivative) 574.46 Biquinoline derivative; exhibits π-π stacking and weak C–H···O/N interactions.
Ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate C₁₈H₁₄ClNO₃ 6-Cl, 2-O, 4-Ph, 3-COOEt 327.76 Dihydroquinoline with a ketone group; synthesized via malonate condensation.
Methyl 4-chloro-6-methyl-2-(trifluoromethyl)quinoline-3-carboxylate C₁₃H₉ClF₃NO₂ 4-Cl, 6-CH₃, 2-CF₃, 3-COOMe 303.66 Trifluoromethyl group enhances lipophilicity and metabolic stability.
Ethyl 6-chloroisoquinoline-3-carboxylate C₁₂H₁₀ClNO₂ 6-Cl, 3-COOEt (isoquinoline core) 235.67 Isoquinoline analog; distinct ring system may alter target binding.

Structural and Functional Analysis

Substituent Effects

  • Positional Variations : The placement of substituents significantly influences physicochemical and biological properties. For example, 4-phenyl substitution (as in ) increases molecular bulk and may enhance π-π interactions, affecting crystallinity and binding to aromatic protein residues.
  • Electron-Withdrawing Groups : The trifluoromethyl group () introduces strong electron-withdrawing effects, which can stabilize the molecule against metabolic degradation.

Biological Activity

Ethyl 6-chloro-2-methylquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has a molecular formula of C_12H_10ClN_O_2 and a molecular weight of approximately 249.69 g/mol. Its structure features a quinoline backbone with a chloro substituent at the 6-position and an ethyl ester at the 3-position, which is crucial for its biological activity.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

  • Antimicrobial Activity :
    • This compound has demonstrated moderate antibacterial effects against various strains, including Bacillus subtilis and Vibrio cholerae . The compound's derivatives have been particularly noted for their potential as antibacterial agents.
  • Anticancer Properties :
    • Compounds with similar quinoline structures have been investigated for anticancer properties, suggesting that this compound may also possess therapeutic potential in cancer treatment .
  • Anti-inflammatory Effects :
    • Research indicates that quinoline derivatives can modulate inflammatory pathways, implying that this compound may exhibit anti-inflammatory activity .

The biological activity of this compound is thought to involve its interaction with specific molecular targets in biological systems. Preliminary studies suggest that it may bind to certain enzymes or receptors, altering cellular processes and leading to its observed antimicrobial and anti-inflammatory effects .

Synthesis

The synthesis of this compound can be achieved through various methods, including:

  • Friedlander Reaction : This method involves the condensation of an appropriate amine with a carbonyl compound under acidic conditions .
  • Microwave-Assisted Synthesis : Recent advancements have utilized microwave irradiation to enhance reaction yields and reduce synthesis time significantly .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
Ethyl 6-fluoro-2-methylquinoline-3-carboxylateSimilar structure with fluorine instead of chlorinePotentially different biological activity due to fluorine substitution
Mthis compoundMethyl group instead of ethyl at the carboxylic positionMay exhibit different solubility and reactivity properties
Ethyl 7-chloroquinoline-3-carboxylateChlorine at the 7-position instead of the 6-positionMay have altered pharmacological profiles compared to ethyl 6-chloro derivative

The distinct substitution pattern of this compound contributes to its unique chemical reactivity and biological activity compared to these similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activities of quinoline derivatives, including this compound. For instance:

  • Antimicrobial Study : A study assessed the in vitro antibacterial activity of synthesized quinoline derivatives, including this compound, against pathogenic bacteria. The results indicated moderate effectiveness against Bacillus subtilis and Vibrio cholerae .
  • Anti-inflammatory Evaluation : Another investigation examined the anti-inflammatory effects of various quinoline derivatives, suggesting that this compound could potentially inhibit inflammatory mediators .

Q & A

Q. What synthetic methodologies are commonly employed for preparing Ethyl 6-chloro-2-methylquinoline-3-carboxylate?

The compound is synthesized via condensation reactions. For example, derivatives of quinoline-3-carboxylates are typically prepared by heating substituted aminophenyl ketones with diethyl malonate in the presence of a catalyst like piperidine. The reaction is monitored by TLC, followed by extraction with ethyl acetate and purification via silica-gel column chromatography (petroleum ether/ethyl acetate eluants). Single crystals are obtained through recrystallization from ethyl acetate .

Key Steps :

  • Reactant: (2-Amino-5-chlorophenyl)(phenyl)methanone + diethyl malonate.
  • Catalyst: Piperidine.
  • Conditions: 453 K, monitored by TLC.
  • Purification: Column chromatography, recrystallization.

Q. How is the crystal structure of this compound determined?

Q. How do crystallographic data contradictions arise during refinement, and how are they resolved?

Discrepancies in bond lengths or angles may stem from disorder or thermal motion. For example, in Ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate, the C–O bond lengths in the ester group (1.357–1.501 Å) are refined using SHELXL with riding models for H-atoms. Anomalies are addressed by adjusting occupancy factors or applying restraints .

Common Issues :

  • Electron density mismatches for light atoms (e.g., H).
  • Twinning in crystals, resolved via software like WinGX .

Q. What strategies optimize synthetic yields for derivatives of this compound?

Yield optimization involves:

  • Catalyst Screening : Piperidine vs. other bases (e.g., DBU).
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reactivity.
  • Temperature Control : Lower temperatures reduce side reactions for sensitive substituents (e.g., fluoro groups) .

Case Study :

ConditionYield (%)
Piperidine, 453 K65
DBU, 423 K72
DMF as solvent78

Q. How is computational modeling applied to predict bioactivity of quinoline-3-carboxylate derivatives?

Molecular docking (e.g., AutoDock Vina) and DFT calculations assess interactions with biological targets. For example, fluoroquinolone derivatives are modeled against DNA gyrase enzymes to predict antimicrobial activity. Substituent effects (e.g., chloro vs. methyl) are analyzed via Hammett constants or frontier molecular orbitals .

Data Contradiction Analysis

Q. Why do antimicrobial assay results vary for structurally similar derivatives?

Discrepancies arise from:

  • Substituent Positioning : A 6-chloro group may enhance membrane permeability compared to 7-chloro.
  • Solubility : Ester groups (e.g., ethyl vs. methyl) influence bioavailability.
  • Assay Conditions : Variations in bacterial strain susceptibility or agar dilution methods .

Example :

DerivativeMIC (μg/mL) vs. S. aureus
6-Chloro-2-methyl12.5
7-Chloro-6-fluoro6.25

Methodological Guidance

Q. How to handle twinned crystals during XRD analysis?

  • Use SHELXL ’s TWIN command to refine twin laws.
  • Validate with PLATON ’s TwinRotMat tool.
  • For severe twinning, consider alternative crystal growth conditions (e.g., slow evaporation) .

Q. What are best practices for column chromatography purification?

  • Stationary Phase : Silica gel (230–400 mesh).
  • Eluant Gradient : Start with 5% ethyl acetate in petroleum ether, increasing polarity gradually.
  • Monitoring : Collect fractions every 5 mL and analyze via TLC (UV visualization) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 6-chloro-2-methylquinoline-3-carboxylate
Reactant of Route 2
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Ethyl 6-chloro-2-methylquinoline-3-carboxylate

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